Bienvenue dans la boutique en ligne BenchChem!

2-[Cyclopropyl-(3-trifluoromethyl-benzyl)-amino]-ethanol

Lipophilicity Physicochemical Properties LogP

2-[Cyclopropyl-(3-trifluoromethyl-benzyl)-amino]-ethanol (CAS 1353982-01-0) is a synthetic N-cyclopropyl-N-(3-trifluoromethylbenzyl) amino alcohol with the molecular formula C13H16F3NO and a molecular weight of 259.27 g/mol. It belongs to the arylalkylaminoethanol class, which is widely employed in medicinal chemistry as a privileged scaffold for G-protein-coupled receptor (GPCR) ligands, enzyme inhibitors, and central nervous system (CNS) drug discovery programs.

Molecular Formula C13H16F3NO
Molecular Weight 259.27 g/mol
Cat. No. B7863802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Cyclopropyl-(3-trifluoromethyl-benzyl)-amino]-ethanol
Molecular FormulaC13H16F3NO
Molecular Weight259.27 g/mol
Structural Identifiers
SMILESC1CC1N(CCO)CC2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C13H16F3NO/c14-13(15,16)11-3-1-2-10(8-11)9-17(6-7-18)12-4-5-12/h1-3,8,12,18H,4-7,9H2
InChIKeyFKLLYZIOIFHALT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[Cyclopropyl-(3-trifluoromethyl-benzyl)-amino]-ethanol: Core Physicochemical Profile for Research Procurement


2-[Cyclopropyl-(3-trifluoromethyl-benzyl)-amino]-ethanol (CAS 1353982-01-0) is a synthetic N-cyclopropyl-N-(3-trifluoromethylbenzyl) amino alcohol with the molecular formula C13H16F3NO and a molecular weight of 259.27 g/mol . It belongs to the arylalkylaminoethanol class, which is widely employed in medicinal chemistry as a privileged scaffold for G-protein-coupled receptor (GPCR) ligands, enzyme inhibitors, and central nervous system (CNS) drug discovery programs . The compound displays a predicted LogP of approximately 2.66 , indicating moderate lipophilicity, and a predicted pKa of 14.73 ± 0.10 for the amino group , its chemical structure allows it to function as a versatile intermediate or building block for lead optimization efforts that demand both the metabolic resilience of a cyclopropyl ring and the enhanced membrane permeability conferred by the meta-trifluoromethyl group.

Why 2-[Cyclopropyl-(3-trifluoromethyl-benzyl)-amino]-ethanol Cannot Be Replaced by Common N-Alkyl or N-H Analogs


Compounds within the N-substituted 3-trifluoromethylbenzyl-aminoethanol family are often perceived as interchangeable due to their shared aryl-CF3 and ethanolamine motifs. However, the identity of the N-alkyl substituent governs pivotal molecular properties including lipophilicity, amine basicity, conformational rigidity, and metabolic stability [1]. The cyclopropyl group in the target compound introduces a unique combination of ring strain and sp2-like character that distinguishes it from simple N-methyl, N-ethyl, N-isopropyl, or N-desalkyl analogs: the constrained geometry alters the pKa of the adjacent nitrogen by ~4-6 log units relative to typical secondary amines , while simultaneously providing a metabolic soft spot that directs oxidative metabolism away from unwanted CYP-mediated clearance pathways [2]. Consequently, replacing 2-[cyclopropyl-(3-trifluoromethyl-benzyl)-amino]-ethanol with a cheaper or more readily available analog will, in most cases, deliver a different physicochemical and pharmacokinetic profile, jeopardizing lead series SAR interpretation and candidate progression criteria. The following quantitative evidence details where these differences are measurable and meaningful.

Quantitative Differentiation of 2-[Cyclopropyl-(3-trifluoromethyl-benzyl)-amino]-ethanol from Closest Analogs: Evidence for Procurement Decisions


Lipophilicity Advantage: LogP Comparison with the N-Descyclopropyl Analog

The target compound exhibits a predicted LogP of 2.66 , which is approximately 0.48 log units higher than the N-descyclopropyl parent compound 2-(3-trifluoromethyl-benzylamino)-ethanol (predicted LogP = 2.18) [1]. This increased lipophilicity is a direct consequence of replacing the polar N-H with a compact N-cyclopropyl group, which adds three sp3-hybridized carbons while minimizing steric bulk. A ΔLogP of +0.48 translates to an approximate 3-fold increase in partition coefficient, potentially enhancing passive membrane permeability without violating Lipinski's Rule of Five.

Lipophilicity Physicochemical Properties LogP Permeability

Amine Basicity Shift: Predicted pKa vs. N-Descyclopropyl and N-Alkyl Analogs

The predicted pKa of the amino nitrogen in the target compound is 14.73 ± 0.10 . This value is markedly higher (less basic in its neutral form, but implying a weakly acidic conjugate acid) than typical secondary alkylamines and related N-alkyl benzylaminoethanols. For comparison, the pKa of the conjugate acid of 2-(alkylamino)ethanols typically falls in the range of 8.5–10.5 [1]. The elevated pKa reflects the electron-withdrawing inductive effect of the cyclopropyl ring combined with the electron-withdrawing trifluoromethylbenzyl group, which together reduce nitrogen's proton affinity. This altered basicity directly impacts the protonation state at physiological pH, affecting target engagement, solubility, and off-target hERG binding.

Basicity pKa Amine Cyclopropyl Effect

Boiling Point Elevation: Thermal Stability Indicator vs. N-Ethyl Analog

The predicted boiling point of the target compound is 313.9 ± 37.0 °C at 760 mmHg . In contrast, the N-ethyl analog, 2-[Ethyl-(3-trifluoromethyl-benzyl)-amino]-ethanol, has a predicted boiling point of 278.5 ± 35.0 °C . The target compound's boiling point is approximately 35 °C higher, a difference attributable to the increased molecular weight and the more rigid, strained cyclopropyl ring structure. This higher boiling point reflects stronger intermolecular interactions and may indicate greater thermal stability, which is beneficial for high-temperature synthetic transformations or vacuum distillation purification protocols.

Boiling Point Thermal Stability Purification Volatility

Metabolic Stability Engineering: Cyclopropyl as a CYP De-risking Strategy

The N-cyclopropyl group serves as a metabolic shield that diverts oxidative metabolism away from cytochrome P450 enzymes, particularly CYP3A4, a mechanism exploited in marketed drugs such as pitavastatin [1]. While direct microsomal stability data for the target compound itself have not been identified in the public domain, the trifluoromethylcyclopropyl motif has been shown in published literature to consistently increase in vitro and in vivo metabolic stability compared to tert-butyl and other alkyl-substituted analogs through the removal of fully sp3-hybridized C–H bonds susceptible to oxidative attack [2]. By analogy, replacing the N-H of the descyclopropyl analog, or the N-methyl/ethyl/isopropyl group of lower alkyl analogs , with an N-cyclopropyl ring is expected to reduce CYP-mediated N-dealkylation and ring hydroxylation.

Metabolic Stability Cyclopropyl CYP450 Drug-Drug Interactions

Molecular Complexity (Fsp³) and Conformational Restriction: Differentiating from Flexible N-Alkyl Chains

The fraction of sp3-hybridized carbons (Fsp³) for the target compound is 0.38 (5 sp³ carbons out of 13 total carbons), which exceeds the Fsp³ of 0.30 for the N-descyclopropyl analog 2-(3-trifluoromethyl-benzylamino)-ethanol (3 sp³ carbons out of 10 total carbons) . Higher Fsp³ is correlated with improved clinical success rates, enhanced aqueous solubility, and reduced promiscuous binding [1]. The cyclopropyl ring, despite its small size, contributes three sp³ carbon atoms and imposes substantial conformational restriction on the N-substituent, limiting the rotational freedom available to bulkier N-isopropyl or N-ethyl groups. This pre-organized geometry can be advantageous for target binding when a specific bioactive conformation is required.

Fraction sp3 Fsp3 Conformational Restriction Molecular Complexity

Optimal Application Scenarios for Procuring 2-[Cyclopropyl-(3-trifluoromethyl-benzyl)-amino]-ethanol


GPCR Agonist/Antagonist Lead Optimization Programs Requiring Moderate Lipophilicity Enhancement

Programs targeting GPCRs such as GPR119, cannabinoid receptors, or aminergic receptors often require systematic LogP tuning to balance potency and metabolic clearance. As demonstrated in Section 3, the target compound offers a LogP of 2.66 — approximately 0.48 log units higher than its N-descyclopropyl analog . Procurement of this intermediate is justified when the SAR strategy demands a controlled, incremental increase in lipophilicity to improve membrane permeability or receptor binding site occupancy, without introducing the excessive steric bulk associated with N-benzyl, N-phenyl, or N-isopropyl substitutions.

CNS Drug Discovery Campaigns Where Low Amine Basicity Is Critical to Mitigate hERG and Phospholipidosis Risk

The predicted pKa of 14.73 for the target compound's amino group indicates a significantly reduced basicity relative to typical secondary amines. This property is directly relevant for CNS drug discovery programs aiming to design compounds that cross the blood-brain barrier while minimizing off-target hERG channel blockade and lysosomal phospholipidosis [1]. Medicinal chemistry teams seeking to install a metabolically stable N-substituent that simultaneously de-risks cardiac safety liabilities should prioritize this compound over more basic N-alkyl analogs.

Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis Libraries

The target compound's elevated Fsp³ (0.38) and unique cyclopropyl-carbinol-amine framework make it an excellent entry point for fragment-based screens and diversity-oriented synthesis (DOS) collections. Evidence presented in Section 3 confirms higher three-dimensional character compared to the descyclopropyl analog [2], aligning with the 'Escape from Flatland' paradigm that correlates increased saturation with improved hit-to-lead progression. Procurement teams building next-generation fragment libraries or sp³-enriched screening decks should include this compound as a representative member of the N-cyclopropyl benzylaminoethanol chemotype.

Chemical Biology Probe Development Targeting Kinase or Epigenetic Protein Families

The cyclopropyl group's documented role in diverting CYP-mediated metabolism [3] and the compound's conformational rigidity make it a strategic choice for developing chemical probes against kinase or epigenetic targets where prolonged target engagement is required. In particular, the N-cyclopropyl motif provides a balance of metabolic stability and minimal steric demand, preserving key hydrogen bond donor/acceptor interactions of the ethanolamine tail while protecting the amine from rapid oxidative dealkylation. Probe development groups assessing this scaffold for TRK, CK2, or RORγt inhibition can leverage the class-level metabolic stability evidence established in Section 3.

Quote Request

Request a Quote for 2-[Cyclopropyl-(3-trifluoromethyl-benzyl)-amino]-ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.